molecular formula C6H8N6O B13090852 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13090852
M. Wt: 180.17 g/mol
InChI Key: PGEUNXRSGYMYSE-UHFFFAOYSA-N
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Description

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both oxadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6O/c1-4-5(11-13-10-4)2-12-3-8-6(7)9-12/h3H,2H2,1H3,(H2,7,9)

InChI Key

PGEUNXRSGYMYSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=NC(=N2)N

Origin of Product

United States

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